N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzofuran moiety linked via a methoxyethyl chain to the carboxamide group of a 2-oxo-2H-chromene scaffold. Chromene derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-25-19(18-11-14-7-3-4-8-16(14)26-18)12-22-20(23)15-10-13-6-2-5-9-17(13)27-21(15)24/h2-11,19H,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIGYBAXHEWTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and chromene intermediates. One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions . The chromene moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The final step involves coupling the benzofuran and chromene intermediates through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The chromene moiety exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Together, these activities contribute to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Structural Features
The target compound’s structure combines a benzofuran ring and a methoxyethyl chain, while analogs vary in substituents on the carboxamide nitrogen or chromene core:
Key Observations :
- Benzofuran vs. This may enhance binding to aromatic enzyme pockets .
- Methoxyethyl vs. Hydroxyethyl Chains : The methoxyethyl group in the target compound likely improves lipophilicity compared to the hydroxyethyl analog (), which may increase membrane permeability .
Physicochemical Properties
Analysis :
- The methoxyethyl chain in the target compound may balance the hydrophobicity of benzofuran, improving solubility compared to purely aromatic analogs (e.g., ) .
- Lower melting points are expected for flexible chains (e.g., methoxyethyl) versus rigid aryl groups (e.g., 3,5-dimethylphenyl in ) .
Spectroscopic Data
Biological Activity
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by a fused benzene and pyran ring structure. This compound's unique configuration, which includes a benzofuran moiety and a methoxyethyl group, suggests significant potential for various biological activities, especially in medicinal chemistry.
Chemical Structure and Properties
The compound features:
- Benzofuran moiety : Enhances biological activity through its aromatic properties.
- Methoxyethyl group : May improve solubility and bioavailability.
- Carboxamide functional group : Imparts stability and potential for interaction with biological targets.
Research indicates that this compound interacts with various proteins and enzymes, modulating biochemical pathways that could lead to therapeutic effects. Possible mechanisms include:
- Inhibition of cancer cell proliferation : The compound has shown promise in inhibiting the growth of several cancer cell lines.
- Antioxidant activity : Its structure suggests potential as an antioxidant, protecting cells from oxidative stress.
- Antimicrobial properties : Similar compounds have demonstrated effectiveness against bacterial strains.
Biological Activity Data
The following table summarizes the biological activities observed in studies involving this compound and related compounds:
Case Studies
-
Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 5 to 15 µM across different cell types, indicating potent anti-proliferative effects (Reference: ).
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- Cell Lines Tested :
- Antioxidant Properties : In another investigation, the antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting that the compound can effectively neutralize free radicals (Reference: ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
